molecular formula C16H22N2O7 B12094576 Benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester

Benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester

Cat. No.: B12094576
M. Wt: 354.35 g/mol
InChI Key: AETUCTBYFMXIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzoic acid derivative featuring a methoxy group at position 5, a nitro group at position 2, and a 3-(4-morpholinyl)propoxy substituent at position 4, with the carboxylic acid functional group esterified as a methyl ester. Morpholine rings are known to enhance solubility and modulate pharmacokinetic properties in drug-like molecules, while the nitro group may contribute to electron-withdrawing effects or serve as a pharmacophore in specific biological interactions .

Properties

Molecular Formula

C16H22N2O7

Molecular Weight

354.35 g/mol

IUPAC Name

methyl 5-methoxy-4-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate

InChI

InChI=1S/C16H22N2O7/c1-22-14-10-12(16(19)23-2)13(18(20)21)11-15(14)25-7-3-4-17-5-8-24-9-6-17/h10-11H,3-9H2,1-2H3

InChI Key

AETUCTBYFMXIAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCN2CCOCC2

Origin of Product

United States

Preparation Methods

Alkylation of the Benzoic Acid Core

The synthesis begins with methyl 3-hydroxy-4-methoxybenzoate, where the hydroxyl group at position 3 undergoes nucleophilic substitution with 3-(4-morpholinyl)propyl chloride.

Reaction Conditions

ParameterDetail
Solvent1,4-Dioxane or dimethylformamide (DMF)
BasePotassium carbonate (K₂CO₃)
Temperature80–85°C
Duration10–12 hours
Yield75–80%

The reaction proceeds via an SN2 mechanism, facilitated by the base deprotonating the hydroxyl group to generate a phenoxide ion, which attacks the electrophilic carbon of the chloropropylmorpholine. Excess base ensures complete conversion, while inert solvents prevent ester hydrolysis.

Nitration of the Alkylated Intermediate

The alkylated product, methyl 4-methoxy-3-(3-morpholinopropoxy)benzoate, undergoes nitration to introduce the nitro group at position 2.

Nitration Parameters

ParameterDetail
Nitrating AgentFuming HNO₃ in H₂SO₄ (1:3 v/v)
Temperature0–20°C
Duration48–50 hours
Yield65–70%

The nitronium ion (NO₂⁺), generated in situ, targets the electron-rich ortho position relative to the methoxy group. Low temperatures minimize side reactions such as oxidation of the morpholine ring.

Industrial-Scale Production Methods

Industrial protocols optimize the laboratory process for cost, safety, and scalability:

  • Continuous Flow Reactors : Replace batch reactors for nitration, enabling precise temperature control and reduced risk of thermal runaway.

  • Solvent Recycling : 1,4-Dioxane and DMF are recovered via fractional distillation, reducing waste and costs.

  • Catalytic Systems : Heterogeneous catalysts (e.g., zeolites) enhance alkylation efficiency, achieving yields >85%.

Reaction Optimization and Catalytic Systems

Alkylation Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates the reaction by shuttling ions between aqueous and organic phases, reducing time to 6–8 hours.

  • Microwave Assistance : Microwave irradiation at 100°C cuts reaction duration by 50% while maintaining yields.

Nitration Modifications

  • Mixed Acid Systems : Acetic anhydride as a co-solvent with H₂SO₄ improves nitro group regioselectivity, minimizing para-substitution byproducts.

Comparative Analysis of Alternative Synthetic Routes

RouteAdvantagesDisadvantages
Alkylation → NitrationHigher yields (70–80%), simpler purificationLonger nitration duration
Nitration → AlkylationShorter alkylation timeLower yields (50–60%), side products

The first route remains preferred for its reliability, though the second is explored for substrates sensitive to nitration.

Critical Parameters Influencing Reaction Efficiency

  • Temperature Control : Exceeding 20°C during nitration leads to decomposition of the morpholine ring.

  • Solvent Purity : Moisture in DMF hydrolyzes the chloropropylmorpholine reagent, necessitating anhydrous conditions.

  • Stoichiometry : A 1.2:1 molar ratio of chloropropylmorpholine to phenolic intermediate ensures complete substitution .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholinyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target proteins and enzymes.

Comparison with Similar Compounds

Substituent Variations

  • Benzoic Acid, 2-Amino-4-Methoxy-5-[3-(4-Morpholinyl)Propoxy]-, Methyl Ester (Exact Mass: 324.2049): Differs by replacing the nitro group with an amino group at position 2. Molecular Weight (MW): ~324.3 g/mol (calculated) .
  • Ethyl 4-Hydroxy-3-Methoxy-5-Prop-2-Enylbenzoate (CAS 7152-89-8): Features an allyl group at position 5 and a hydroxyl group at position 3. PSA: 55.76 Ų (indicative of moderate polarity) .
  • Methyl 4-[2-[4-(5-Methyl-2-Benzoxazolyl)Phenyl]Ethenyl]Benzoate (CAS 18039-18-4):

    • Contains a benzoxazole-ethenyl moiety instead of morpholinylpropoxy and nitro groups.
    • Benzoxazole rings are associated with fluorescence and antimicrobial activity, suggesting divergent applications .

Key Structural Differences and Implications

Compound Substituents (Positions) Functional Groups MW (g/mol) CAS Number
Target Compound 5-OCH₃, 4-O-(morpholinylpropoxy), 2-NO₂ Nitro, morpholine, methoxy ~365.3* Not provided
2-Amino Analogue 5-OCH₃, 4-O-(morpholinylpropoxy), 2-NH₂ Amino, morpholine, methoxy ~324.3 Not provided
Ethyl 4-Hydroxy-3-Methoxy-5-Allylbenzoate 4-OH, 3-OCH₃, 5-CH₂CHCH₂ Hydroxyl, allyl, methoxy ~250.3 7152-89-8
Methyl 4-Formylbenzoate Derivative 4-CHO, 4-O-(methacryloyloxybutyl) Aldehyde, ester 290.3 Not provided

*Estimated based on structural similarity to .

Pharmacological and Physicochemical Properties

  • Solubility and LogP: The morpholinylpropoxy group in the target compound likely improves water solubility compared to non-polar analogues like Ethyl 4-Methylbenzoate (LogP ~2.5) . The nitro group increases molecular polarity (PSA ~100 Ų estimated) relative to the 2-amino analogue (PSA ~110 Ų) .
  • Biological Activity :

    • Thiazole-Benzoic Acid Hybrids (e.g., ): Exhibit antiproliferative activity against cancer cell lines, attributed to thiazole’s heterocyclic pharmacophore. The target compound’s nitro group may confer redox-modulating effects.
    • Schiff Base Derivatives (e.g., ): Demonstrate antimicrobial activity, suggesting that imine-containing analogues may have broader biological spectra compared to nitro-substituted compounds.

Biological Activity

Benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester (CAS No. 944833-62-9) is a complex organic compound that exhibits a range of biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields, including pharmacology and agriculture.

  • Molecular Formula : C₁₆H₂₂N₂O₇
  • Molecular Weight : 354.36 g/mol
  • Structure : The compound features a benzoic acid core with methoxy, nitro, and morpholinylpropoxy substituents, contributing to its unique biological activity.

Insecticidal Activity

Benzoic acid derivatives have been investigated for their insecticidal properties. Methyl benzoate, a related compound, has demonstrated efficacy as an insecticide against pests such as the two-spotted spider mite and other agricultural pests. The mode of action typically involves neurotoxic effects leading to paralysis or death in insects.

Table 1: Insecticidal Efficacy of Methyl Benzoate

Pest SpeciesLC50 (mg/cm²)Reference
Tetranychus urticae0.27
Aedes albopictus0.114
Culex pipiens0.221

Neurotoxicity Studies

Research into the neurotoxic effects of benzoic acid derivatives indicates potential impacts on cholinesterase activity in mammals. A study reported that high doses of similar compounds resulted in damage to the central nervous system (CNS) in animal models. This suggests that while these compounds may have beneficial applications, they also pose risks that need careful evaluation.

Case Studies

  • Insecticide Efficacy : A study conducted by Mostafiz et al. (2022) evaluated the larvicidal activity of methyl benzoate against Aedes albopictus and found it to be three times more harmful compared to Culex pipiens. The results underscore the potential use of benzoic acid derivatives in pest control strategies.
  • Neurotoxicity Assessment : Research by Kravets-Beker et al. highlighted that frequent application of high doses led to significant neurotoxic effects in rats, including reduced cholinesterase activity at a dose of 500 mg/kg, indicating a need for caution in therapeutic applications.

The proposed mechanism of action for benzoic acid derivatives involves interaction with neurotransmitter systems in insects and mammals. Specifically, these compounds may inhibit enzymes involved in neurotransmitter degradation or alter receptor activity, leading to increased neurotransmitter levels and subsequent neurotoxic effects.

Future Perspectives

The ongoing research into benzoic acid derivatives suggests promising avenues for developing new insecticides with lower environmental impact compared to conventional pesticides. Additionally, understanding the neurotoxic mechanisms may lead to safer formulations for human use.

Q & A

Q. Key Considerations :

  • Avoid over-nitration during precursor synthesis by controlling reaction temperature and HNO₃ concentration.
  • Impurities like unreacted morpholine derivatives are common; optimize reaction time to minimize byproducts .

How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:
Key characterization steps include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituents (e.g., methoxy at δ ~3.8 ppm, nitro group deshielding adjacent protons) .
    • IR : Confirm ester carbonyl (~1740 cm⁻¹) and nitro group (~1520 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ (calculated for C₁₇H₂₂N₂O₇: 390.14) .
  • HPLC : Employ a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and retention time .

Q. Mechanistic Insight :

  • Nitro reduction proceeds via intermediates (nitroso, hydroxylamine) .
  • Steric hindrance from the morpholinylpropoxy group slows reaction kinetics; optimize catalyst loading .

What advanced analytical techniques resolve structural ambiguities in derivatives?

Methodological Answer:
For complex derivatives (e.g., regioisomers), use:

  • X-ray Crystallography : Confirm absolute configuration of the morpholinylpropoxy chain .
  • 2D NMR (COSY, NOESY) : Assign coupling between methoxy protons and adjacent aromatic protons .
  • LC-MS/MS : Differentiate isomers by fragmentation patterns (e.g., m/z 390 → 248 for nitro loss) .

Case Study :
A 2022 study resolved a regioisomer issue using NOESY correlations between the methoxy group and the morpholinylpropoxy chain .

How can researchers optimize the morpholinylpropoxy side chain for target binding studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Variation : Synthesize analogs with shorter/longer alkyl chains or substituted morpholines .
    • Binding Assays : Use SPR (Surface Plasmon Resonance) to measure affinity changes. For example, replacing morpholine with piperidine reduced binding by 40% in a kinase inhibition study .
  • Computational Modeling :
    • Dock the compound into protein active sites (e.g., using AutoDock Vina) to identify key interactions (e.g., H-bonding with morpholine oxygen) .

What are the implications of conflicting solubility data in biological assays?

Methodological Answer:
Discrepancies arise from:

  • Solvent Effects : DMSO enhances solubility but may denature proteins. Use lower concentrations (<1% v/v) in cell-based assays .
  • Salt Form : Prepare hydrochloride salts (via HCl/ether) for improved aqueous solubility .
  • Validation : Cross-check solubility via nephelometry (turbidity measurement) and HPLC recovery rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.